Cas no 4467-54-3 (D-Histidine Methyl Ester Hydrochloride)

D-Histidine Methyl Ester Hydrochloride is a chiral derivative of histidine, commonly used in peptide synthesis and biochemical research. The methyl ester modification enhances solubility in organic solvents, facilitating coupling reactions in solid-phase peptide synthesis. The hydrochloride salt form improves stability and handling. This compound serves as a valuable building block for introducing histidine residues with controlled stereochemistry, particularly in studies involving enzyme mimics or metal-binding peptides. Its high purity and well-defined structure make it suitable for precise applications in medicinal chemistry and structural biology. The product is typically characterized by NMR and HPLC to ensure consistency in research and industrial settings.
D-Histidine Methyl Ester Hydrochloride structure
4467-54-3 structure
Product name:D-Histidine Methyl Ester Hydrochloride
CAS No:4467-54-3
MF:C7H13Cl2N3O2
MW:242.103019475937
MDL:MFCD00066137
CID:328364
PubChem ID:87560283

D-Histidine Methyl Ester Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (R)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride
    • H-D-His-Ome.2Hcl
    • D-Histidine Methyl Ester Dihydrochloride
    • D-Histidine Methyl Ester Hydrochloride
    • D-Histidine,methyl ester, hydrochloride (1:2)
    • H-D-His-OMe · 2 HCl
    • (L)-histidine methyl ester dihydrochloride
    • <small>D<
    • AG-B-61237
    • ANW-30175
    • BB_NC-2318
    • CTK6I6213
    • H-His-OMe dihydrochloride
    • H-L-His-OMe dihydrochloride
    • L-(+)-histidine methyl ester dihydrochloride
    • L-histidine methyl ester dihydrochloride salt
    • methyl (2S)-2-amino-3-(4-imidazolyl)propionate dihydrochloride
    • SureCN9081237
    • H-D-His-OMe·2HCl
    • H-D-His-Ome 2HCl
    • D-HISTIDINE METHYLESTER DIHYDROCHLORIDE
    • C7H11N3O2.2HCl
    • D-Histidine Methyl Ester Di hydrochloride
    • D-His-OMe.2HCl
    • H-D-His-OMe-2HCl
    • H-D-His-OMe inverted exclamation mark currency2HCl
    • DWAYENIPKPKKMV-QYCVXMPOSA-N
    • D-HistidineMethylEsterDihydrochloride
    • 6598AH
    • MCULE
    • DTXSID40505928
    • Methyl D-histidinate--hydrogen chloride (1/2)
    • FD21661
    • (R)-Methyl 2-amino-3-(1h-imidazol-5-yl)propanoate 2hcl
    • methyl d-histidinate dihydrochloride
    • AKOS015845182
    • H1213
    • (R)-methyl2-amino-3-(1H-imidazol-4-yl)propanoatedihydrochloride
    • H-D-His-ome dihydrochloride
    • (R)-Methyl 2-amino-3-(1h-imidazol-5-yl)propanoate dihydrochloride
    • H-D-His-OMe dihydrochloride, AldrichCPR
    • Z2943587888
    • MFCD00066137
    • EN300-716368
    • SCHEMBL9081237
    • FS-4068
    • AKOS015898175
    • AM20100151
    • A872481
    • CS-0127698
    • 4467-54-3
    • D-Histidine methyl ester 2HCl
    • methyl (2R)-2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride
    • methyl (2R)-2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride
    • MDL: MFCD00066137
    • Inchi: 1S/C7H11N3O2.2ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;;/h3-4,6H,2,8H2,1H3,(H,9,10);2*1H/t6-;;/m1../s1
    • InChI Key: DWAYENIPKPKKMV-QYCVXMPOSA-N
    • SMILES: Cl[H].Cl[H].O(C([H])([H])[H])C([C@@]([H])(C([H])([H])C1=C([H])N=C([H])N1[H])N([H])[H])=O

Computed Properties

  • Exact Mass: 241.038
  • Monoisotopic Mass: 241.038
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 163
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: 2
  • Topological Polar Surface Area: 81
  • Surface Charge: 0
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Uncertain
  • Melting Point: 197°C(lit.)
  • Boiling Point: 368.2 °C at 760 mmHg
  • Flash Point: 176.5 °C
  • Refractive Index: -9.0 ° (C=2, H2O)
  • PSA: 81.00000
  • LogP: 1.75680
  • Sensitiveness: Hygroscopic
  • Solubility: Uncertain
  • Specific Rotation: 9 o (C=2 IN H2O)

D-Histidine Methyl Ester Hydrochloride Security Information

D-Histidine Methyl Ester Hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB251894-25 g
D-Histidine methyl ester dihydrochloride, 97%; .
4467-54-3 97%
25g
€377.10 2022-06-11
abcr
AB251894-100 g
D-Histidine methyl ester dihydrochloride, 97%; .
4467-54-3 97%
100g
€1,037.20 2022-06-11
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0827539467-1g
D-Histidine Methyl Ester Hydrochloride
4467-54-3 98%(HPLC)
1g
¥ 211.8 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
KT596-1g
D-Histidine Methyl Ester Hydrochloride
4467-54-3 97.0%(N)
1g
¥135.0 2023-09-02
Enamine
EN300-716368-1.0g
methyl (2R)-2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride
4467-54-3 95%
1g
$0.0 2023-06-06
abcr
AB251894-1 g
D-Histidine methyl ester dihydrochloride, 97%; .
4467-54-3 97%
1g
€66.40 2022-06-11
TRC
H456025-10g
D-Histidine Methyl Ester Hydrochloride
4467-54-3
10g
$ 380.00 2022-06-04
TRC
H456025-25g
D-Histidine Methyl Ester Hydrochloride
4467-54-3
25g
$ 750.00 2022-06-04
Chemenu
CM187462-5g
(R)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride
4467-54-3 95+%
5g
$109 2021-08-05
Ambeed
A762777-1g
(R)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride
4467-54-3 98%
1g
$12.0 2025-02-28

Additional information on D-Histidine Methyl Ester Hydrochloride

D-Histidine Methyl Ester Hydrochloride (CAS No. 4467-54-3): An Overview and Recent Advances

D-Histidine Methyl Ester Hydrochloride (CAS No. 4467-54-3) is a versatile compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound, a derivative of histidine, is widely used in various applications, including the synthesis of peptides, the study of protein structure and function, and the development of novel therapeutic agents.

The chemical structure of D-Histidine Methyl Ester Hydrochloride consists of a histidine residue with a methyl ester group attached to the carboxyl end and a hydrochloride salt. This unique structure confers several advantageous properties, such as solubility in water and organic solvents, making it an ideal candidate for a wide range of experimental and industrial processes.

In recent years, the study of D-Histidine Methyl Ester Hydrochloride has been enriched by advancements in analytical techniques and computational methods. For instance, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into its structural characteristics and dynamic behavior in solution. These techniques have been instrumental in elucidating the interactions between D-Histidine Methyl Ester Hydrochloride and other biomolecules, such as proteins and nucleic acids.

One of the key applications of D-Histidine Methyl Ester Hydrochloride is in peptide synthesis. The presence of the methyl ester group facilitates the formation of amide bonds through coupling reactions, making it a valuable building block in the synthesis of complex peptides. Additionally, the hydrochloride salt form enhances its stability and solubility, which are crucial factors for efficient peptide synthesis.

Recent research has also explored the potential of D-Histidine Methyl Ester Hydrochloride in drug development. Studies have shown that derivatives of histidine can modulate various biological processes, including inflammation, oxidative stress, and cell signaling pathways. For example, a study published in the Journal of Medicinal Chemistry demonstrated that histidine derivatives can inhibit the activity of specific enzymes involved in inflammatory responses, suggesting their potential as anti-inflammatory agents.

In addition to its therapeutic applications, D-Histidine Methyl Ester Hydrochloride has been used in the development of diagnostic tools. Its ability to form stable complexes with metal ions has led to its use in chelating agents for metalloprotein studies. These complexes can be detected using various spectroscopic techniques, providing valuable information about the structure and function of metalloproteins.

The environmental impact of D-Histidine Methyl Ester Hydrochloride has also been a topic of interest. Research has shown that it is biodegradable and does not pose significant environmental risks when used under controlled conditions. This characteristic makes it an attractive option for green chemistry initiatives aimed at reducing the ecological footprint of chemical processes.

In conclusion, D-Histidine Methyl Ester Hydrochloride (CAS No. 4467-54-3) is a multifaceted compound with a wide range of applications in chemistry, biochemistry, and pharmaceutical research. Its unique structural properties and versatile functionality make it an essential tool for advancing our understanding of biological systems and developing innovative solutions for healthcare and environmental challenges.

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